molecular formula C10H14Cl3NS B1373361 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride CAS No. 1311314-16-5

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride

Cat. No. B1373361
CAS RN: 1311314-16-5
M. Wt: 286.6 g/mol
InChI Key: CVVDHGFXJLZGEE-UHFFFAOYSA-N
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Description

“2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride” is a chemical compound with the CAS number 1311314-16-5 . It has a molecular weight of 286.65 and a molecular formula of C10H14Cl3NS .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms substituted at the 1 and 4 positions. Attached to the benzene ring is a sulfanyl group, which is further connected to a 1-Aminobutan-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.65 and a molecular formula of C10H14Cl3NS . Other properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : The chemical has been used in the synthesis of novel compounds. For instance, it was involved in the synthesis of conformationally constrained, masked cysteines like 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids (Clerici, Gelmi, & Pocar, 1999).
  • Pathways in Chemical Reactions : This compound has been a part of studies to understand different pathways in chemical reactions. For example, it participated in reactions leading to 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines (Glushkov et al., 2021).

Pharmaceutical and Biological Research

  • Development of Antimicrobial Agents : It's been used in the synthesis of compounds that have potential as antimicrobial agents. For instance, derivatives of this compound were studied for their antimicrobial activities (Alsarahni et al., 2017).
  • Investigations in Antioxidant Activities : Research has been conducted on novel N,S‐substituted polyhalogenated nitrobutadiene derivatives, including this compound, to assess their antioxidant activities (Onul et al., 2018).

Material Science and Industrial Applications

  • Role in Synthesizing New Materials : The compound has been used in the synthesis of new materials like amino and sulfanyl derivatives of benzoquinazolinones (Nowak et al., 2015).
  • Applications in Creating Functional Molecules : It has been instrumental in creating functional molecules with specific properties. An example includes the synthesis and structural analysis of sulfanyl amino 1,4-naphthoquinone derivatives (Yıldırım, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NS.ClH/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12;/h3-5,8H,2,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDHGFXJLZGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)SC1=C(C=CC(=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 2
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 3
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 4
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Reactant of Route 6
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride

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